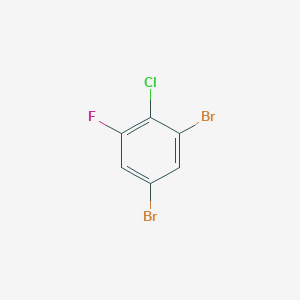

1,5-Dibromo-2-chloro-3-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dibromo-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJXIIFHUQBLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369282 | |

| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-04-0 | |

| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Chemo- and Regioselective Utility of 1,5-Dibromo-2-chloro-3-fluorobenzene

[1]

Executive Summary: The "Swiss Army Knife" of Halogenated Scaffolds[1]

In the landscape of fragment-based drug discovery (FBDD), 1,5-Dibromo-2-chloro-3-fluorobenzene (CAS: 202925-04-0) represents a high-value "privileged scaffold."[1] Its utility lies not merely in its halogenation, but in the electronic and steric asymmetry of its substituents.[1]

Unlike symmetrical poly-brominated benzenes, this molecule offers three distinct tiers of reactivity:

-

Fluorine (C3): A bioisostere for hydrogen that modulates pKa and metabolic stability, serving as a static directing group for metallation.[1]

-

Chlorine (C2): A steric blocker and latent electrophile, activatable only under high-energy conditions (e.g., Buchwald-Hartwig with specialized ligands).[1]

-

Bromines (C1 & C5): The primary handles for carbon-carbon bond formation, possessing differentiable reactivity based on their steric environments.[1]

This guide details the physicochemical profile, regioselective logic, and validated protocols for utilizing this scaffold to construct complex heterocyclic cores.[1][2]

Physicochemical Profile & Identification

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 202925-04-0 | Confirmed via PubChem and ECHA [1].[1][3] |

| Molecular Formula | C₆H₂Br₂ClF | |

| Molecular Weight | 288.34 g/mol | |

| Physical State | Solid or Low-Melting Semi-Solid | Tendency to supercool; crystallizes upon standing.[1][3] |

| Density | ~2.0 g/cm³ (Predicted) | High density due to heavy halogen load.[1] |

| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water.[1] |

| Acidity (Predicted) | C4-H pKa ~26 | Highly acidic proton between F and Br.[1] |

Strategic Reactivity: The Regioselectivity Map

The power of this scaffold is the ability to selectively functionalize one bromine over the other.[1][2][4] This section explains the causality behind this selectivity, which is critical for experimental design.

The Steric/Electronic Conflict[1]

-

Site C5-Br (The "Accessible" Handle): This bromine is flanked by two protons (C4-H and C6-H).[1] It is sterically unencumbered, allowing for rapid oxidative addition by Palladium(0) species.[1]

-

Site C1-Br (The "Hindered" Handle): This bromine is ortho to the Chlorine atom.[1] The steric bulk of the chlorine (Van der Waals radius: 1.75 Å) significantly retards the approach of the metal catalyst compared to the C5 position.[1]

The Lithiation Vector[1]

-

Site C4-H: The proton located between Fluorine and Bromine (C5) is the most acidic site on the ring due to the strong inductive effect (-I) of the adjacent Fluorine atom (Directed Ortho Metalation - DoM).[1]

-

Site C6-H: Located between two Bromines.[1][3] Acidic, but less activated than C4.[1]

Reactivity Visualization

The following diagram maps the specific reactivity hotspots, guiding the chemist on which position reacts under specific conditions.

Figure 1: Chemoselective map detailing the hierarchical reactivity of the halogenated core.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C5-Selective)

Objective: To install an aryl group at C5 while leaving the C1-Br and C2-Cl intact for future elaboration.[1]

Mechanistic Insight: We utilize a bulky phosphine ligand or standard triphenylphosphine at moderate temperatures.[1] The steric bulk of the C2-Cl prevents the Pd catalyst from inserting at C1, ensuring high regioselectivity [2].[1]

Materials:

-

Boronic Acid: R-B(OH)₂ (1.05 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)[1]

-

Solvent: DME/Water (3:[1]1) or Toluene/EtOH/Water (4:1:1)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Nitrogen/Argon for 5 minutes.[1] Reason: Oxygen poisons Pd(0) species, reducing yield and selectivity.[1]

-

Solvation: Add degassed solvent mixture via syringe.

-

Activation: Heat the reaction to 60-70°C (Do not reflux initially). Monitor by HPLC/TLC.[1]

-

Workup: Once starting material is consumed (< 4 hours), cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Directed Ortho-Lithiation (C4-Functionalization)

Objective: To introduce an electrophile (CHO, I, SiMe₃) at the C4 position, utilizing the Fluorine atom as a directing group.[1]

Materials:

-

Base: LDA (Lithium Diisopropylamide) or LiTMP (2.0 M in THF/heptane).[1]

-

Electrophile: DMF (for aldehyde) or I₂ (for iodide).[1]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Cryogenic Setup: Cool a solution of the substrate (1.0 equiv) in anhydrous THF to -78°C .

-

Deprotonation: Add LDA (1.1 equiv) dropwise over 15 minutes.

-

Equilibration: Stir for 30-45 minutes at -78°C.

-

Quench: Add the electrophile (e.g., DMF, 1.5 equiv) rapidly.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Isolation: Acidic quench (NH₄Cl), extraction, and crystallization.[1]

Synthesis Workflow Diagram

The following flowchart illustrates the decision tree for synthesizing a tri-substituted core using this scaffold.

Figure 2: Synthetic decision tree for sequential functionalization.

Safety & Handling (HSE)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3][4]

-

Handling: This compound is a poly-halogenated aromatic.[1][4][5] It is lipophilic and potentially bio-accumulative.[1] All operations must be performed in a fume hood.[1]

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow hydrolysis or photolytic dehalogenation.

References

-

PubChem. this compound (Compound).[1][3][6] National Library of Medicine.[1] Accessed October 2023. [Link][1]

-

Langer, P. (2021).[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 121(15). [Link][1]

-

Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. [Link][1]

Sources

- 1. 1,2-Dibromo-5-chloro-3-fluorobenzene | C6H2Br2ClF | CID 2724907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 3. This compound | C6H2Br2ClF | CID 2724906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,5-Dibromo-2-chloro-3-ethylbenzene | C8H7Br2Cl | CID 50997933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,5-Dibromo-2-chloro-3-fluorobenzene

This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1,5-Dibromo-2-chloro-3-fluorobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also a deep dive into the mechanistic reasoning behind the experimental choices.

Introduction

Polysubstituted benzenes are crucial building blocks in organic synthesis, forming the core of many pharmaceuticals, agrochemicals, and functional materials.[1] The precise arrangement of different substituents on the benzene ring is paramount to the molecule's function. The synthesis of these complex molecules requires a strategic approach, often involving multiple steps and a thorough understanding of the directing effects of various functional groups.[2][3] This guide focuses on a logical and efficient pathway to synthesize this compound, a compound with a specific substitution pattern that presents unique synthetic challenges.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic approach is the cornerstone of planning a multi-step synthesis.[2] For this compound, the key is to identify a readily available starting material and a sequence of reactions that allows for the controlled introduction of the bromine, chlorine, and fluorine substituents at the desired positions.

A plausible and efficient strategy involves a two-step synthesis commencing from a commercially available aniline derivative. This approach leverages the powerful directing effect of the amino group in electrophilic aromatic substitution and concludes with a deamination step via a Sandmeyer-type reaction.

Proposed Synthetic Pathway

The proposed pathway for the synthesis of this compound is a two-step process starting from 2-chloro-3-fluoroaniline:

-

Step 1: Electrophilic Bromination. The first step is the dibromination of 2-chloro-3-fluoroaniline to yield 4,6-dibromo-2-chloro-3-fluoroaniline.

-

Step 2: Diazotization and Deamination. The amino group of the dibrominated intermediate is then removed via a diazotization reaction followed by a deamination (reduction) to afford the final product, this compound.

This strategy is advantageous due to the commercial availability of the starting material and the generally high yields and reliability of the involved reactions.

PART 1: Detailed Mechanistic Discussion and Experimental Protocols

Step 1: Synthesis of 4,6-Dibromo-2-chloro-3-fluoroaniline via Electrophilic Bromination

Mechanistic Insight:

The initial step focuses on the selective introduction of two bromine atoms onto the 2-chloro-3-fluoroaniline ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[4] The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directors. The directing effects of these substituents are crucial for predicting the outcome of the bromination reaction.

In 2-chloro-3-fluoroaniline, the positions ortho and para to the powerful amino group are C4, C6, and the already substituted C2. The C4 and C6 positions are the most activated and sterically accessible for electrophilic attack. Therefore, treatment with a suitable brominating agent is expected to result in the selective formation of 4,6-dibromo-2-chloro-3-fluoroaniline. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings, often used under controlled conditions to prevent over-bromination or side reactions.[5]

Experimental Protocol: Bromination of 2-chloro-3-fluoroaniline

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-fluoroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).[5]

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (2.1 eq) in DMF dropwise to the cooled aniline solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-dibromo-2-chloro-3-fluoroaniline.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-3-fluoroaniline | [6] |

| Reagent | N-Bromosuccinimide (NBS) | [5] |

| Solvent | N,N-dimethylformamide (DMF) | [5] |

| Temperature | 0-10 °C | [5] |

| Reaction Time | 2-4 hours (monitored) | [5] |

| Expected Yield | >90% | [5] |

Visualization of the Bromination Step:

Caption: Electrophilic bromination of 2-chloro-3-fluoroaniline.

Step 2: Synthesis of this compound via Diazotization and Deamination

Mechanistic Insight:

The second and final step involves the removal of the amino group from 4,6-dibromo-2-chloro-3-fluoroaniline. This is achieved through a two-stage process: diazotization followed by deamination (reduction of the diazonium salt).

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.[7][8] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[9]

-

Deamination (Reduction): The resulting diazonium salt is then reduced to replace the diazonium group (-N₂⁺) with a hydrogen atom. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂).[10] The reaction proceeds via a radical mechanism.

This deamination step is a powerful tool in organic synthesis as it allows the amino group to be used as a directing group to facilitate other substitutions, and then be cleanly removed.

Experimental Protocol: Diazotization and Deamination

-

Diazotization:

-

In a three-necked round-bottom flask, suspend 4,6-dibromo-2-chloro-3-fluoroaniline (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid or a mixture of an organic acid and sulfuric acid) and water.[11]

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[8]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).[7]

-

-

Deamination:

-

In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂) (excess) and a catalytic amount of cuprous oxide (Cu₂O).[10]

-

Slowly add the cold diazonium salt solution to the hypophosphorous acid solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the product from the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water, a dilute sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford pure this compound.

-

| Parameter | Value | Reference |

| Starting Material | 4,6-dibromo-2-chloro-3-fluoroaniline | - |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) / Acid | [8][11] |

| Reducing Agent | Hypophosphorous Acid (H₃PO₂) | [10] |

| Catalyst | Cuprous Oxide (Cu₂O) | [10] |

| Temperature | 0-5 °C (Diazotization) | [8] |

| Expected Yield | Moderate to good | [5] |

Visualization of the Diazotization and Deamination Steps:

Caption: Diazotization and deamination of the intermediate aniline.

PART 2: Characterization and Safety Considerations

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the substitution pattern on the aromatic ring. The ¹⁹F NMR will show a characteristic signal for the fluorine atom.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound and confirm the presence of bromine and chlorine through their characteristic isotopic patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of the N-H stretching bands of the precursor aniline and the presence of characteristic aromatic C-H and C-X (halogen) stretching frequencies.

-

Melting Point: A sharp melting point will indicate the purity of the final product.

Safety Precautions

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Specific Hazards:

-

N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care.

-

Anilines: Are toxic and can be absorbed through the skin.

-

Acids and Solvents: Are corrosive and flammable. Handle with appropriate care.

-

Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

A thorough risk assessment should be conducted before starting any experimental work.

Conclusion

The proposed two-step synthesis of this compound from 2-chloro-3-fluoroaniline offers a logical and efficient route to this highly substituted aromatic compound. By leveraging the directing effects of the amino group and employing well-established reactions such as electrophilic bromination and Sandmeyer-type deamination, this pathway provides a reliable method for obtaining the target molecule. The detailed mechanistic insights and experimental protocols provided in this guide are intended to empower researchers in their synthetic endeavors.

References

- A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. (n.d.). Google Docs.

- Process for producing 1-bromo-3,5-dichlorobenzene. (1982). Google Patents.

-

1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (2023, September 20). OpenStax. Retrieved from [Link]

-

Benzene, 1-bromo-2-chloro-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

- Method for synthesizing 2-chloro-3-fluorobromobenzene. (2013). Google Patents.

- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (2021). Google Patents.

-

Synthesis of Polysubstituted Benzenes. (2023, October 27). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. Retrieved from [Link]

-

Synthesis of poly-substituted benzenes. (2013, March 27). YouTube. Retrieved from [Link]

- Catalytic bromination of 2-fluoroaniline. (1991). Google Patents.

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024, September 10). ResearchGate. Retrieved from [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015, December 1). ACS Publications. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. (2026, January 15). Oreate AI. Retrieved from [Link]

- Processes for the diazotization of 2,5-dichloroanilines. (n.d.). Google Patents.

-

Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]

-

1-Bromo-2-chloro-3-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 6. 3-Chloro-2-fluoroaniline 97 2106-04-9 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 9. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 10. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 11. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 1,5-Dibromo-2-chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel polyhalogenated aromatic compound, 1,5-Dibromo-2-chloro-3-fluorobenzene. In the absence of experimentally derived spectra in publicly available databases, this guide utilizes advanced computational prediction tools to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering a detailed workflow for spectral prediction, analysis, and the elucidation of key structural features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Polyhalogenated Benzenes

Polyhalogenated aromatic compounds are a critical class of intermediates in modern organic synthesis. Their unique electronic and steric properties, imparted by the number, type, and substitution pattern of halogen atoms, make them versatile building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific compound of interest, this compound, presents a unique substitution pattern that is of significant interest for creating regioselectively functionalized derivatives.

Accurate structural characterization is paramount in the synthesis and application of such novel compounds. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a detailed examination of the predicted spectral data for this compound, offering insights into its structural nuances.

Predicted Spectral Data: A Computational Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet of doublets (dd) | 1H | H-4 |

| ~7.60 | Doublet of doublets (dd) | 1H | H-6 |

Causality behind Predictions: The predicted chemical shifts are downfield, which is characteristic of aromatic protons. The electron-withdrawing nature of the halogen substituents deshields the protons, shifting their signals to a higher frequency. The distinct chemical shifts for H-4 and H-6 arise from their different electronic environments. The multiplicity (doublet of doublets) is a result of coupling to the neighboring fluorine atom and the other aromatic proton.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low symmetry of the molecule, six distinct signals are expected for the six carbon atoms of the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~158 (d) | C-3 (C-F) |

| ~135 | C-4 |

| ~132 | C-6 |

| ~128 (d) | C-2 (C-Cl) |

| ~120 (d) | C-5 (C-Br) |

| ~115 (d) | C-1 (C-Br) |

Causality behind Predictions: The carbon attached to the highly electronegative fluorine atom (C-3) is expected to be the most downfield. The carbons attached to bromine and chlorine will also be downfield compared to the protonated carbons. The signals for the fluorinated and chlorinated carbons are expected to appear as doublets due to C-F and C-Cl coupling, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1600-1450 | Medium | Aromatic C=C stretching |

| ~1250-1100 | Strong | C-F stretch |

| ~850-750 | Strong | C-Cl stretch |

| ~700-550 | Strong | C-Br stretch |

| ~900-675 | Strong | C-H out-of-plane bending |

Causality behind Predictions: The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The strong absorption bands at lower wavenumbers are indicative of the carbon-halogen bonds, with the C-F stretch appearing at the highest frequency among them due to the high electronegativity of fluorine and the strong bond it forms with carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₂Br₂ClF), the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 286, 288, 290 | High | [M]⁺ (Molecular ion cluster) |

| 207, 209 | Medium | [M-Br]⁺ |

| 172 | Medium | [M-Br-Cl]⁺ |

| 127 | Low | [M-2Br-Cl]⁺ |

Causality behind Predictions: The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most intense peak in this cluster will correspond to the most abundant isotopes. The fragmentation pattern will involve the loss of halogen atoms, with the weaker C-Br bond likely to break first, followed by the C-Cl bond.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for compounds like this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

ATR-FTIR Spectroscopy Protocol

Caption: Workflow for ATR-FTIR data acquisition.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Caption: Workflow for EI-MS data acquisition.

Conclusion: A Predictive Framework for Novel Compounds

This technical guide has provided a comprehensive overview of the predicted spectral data for this compound. By leveraging computational tools, we have been able to generate and interpret the NMR, IR, and MS spectra, offering valuable insights into the structural characteristics of this novel polyhalogenated aromatic compound. The detailed experimental protocols provide a clear and validated workflow for researchers to acquire their own high-quality data. This guide serves as a testament to the power of combining computational chemistry with fundamental spectroscopic principles to accelerate research and development in the chemical sciences.

References

-

PubChem Compound Summary for CID 2724906, this compound. National Center for Biotechnology Information. [Link]

-

NMRShiftDB. A free, web-based database for organic structures and their NMR spectra. [Link]

-

NIST Chemistry WebBook. A comprehensive source for chemical and physical property data. [Link]

- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.

- Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.

commercial availability of 1,5-Dibromo-2-chloro-3-fluorobenzene

The following technical guide details the commercial availability, chemical profile, and synthesis of 1,5-Dibromo-2-chloro-3-fluorobenzene.

CAS: 202925-04-0 | Formula: C₆H₂Br₂ClF | M.W.: 288.34 g/mol [1][2][3][4][5][6]

Part 1: Executive Summary & Strategic Utility

This compound is a highly specialized halogenated aromatic scaffold used primarily in the development of agrochemicals and pharmaceuticals.[1][6] Its value lies in its dense, orthogonal functionalization potential .[6] The molecule presents four distinct handles—two bromines, one chlorine, and one fluorine—arranged in a specific 1,2,3,5-substitution pattern.

Strategic Importance in Drug Discovery

-

Orthogonal Reactivity: The presence of aryl bromides allows for selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][6] The steric and electronic differences between the two bromine positions (one flanked by H/H, the other by H/Cl) allow for site-selective functionalization.

-

Bioisosterism: The fluorine atom serves as a metabolic blocker and modulates lipophilicity (LogP ~4.3), critical for optimizing ADME properties in lead compounds.[6]

-

Scaffold Construction: This compound is a key intermediate for synthesizing poly-substituted biphenyls and heterocycles where precise regiochemistry is non-negotiable.[1][6]

Part 2: Commercial Availability & Supply Chain

This compound is classified as a Specialty Intermediate , meaning it is rarely held in bulk stock by catalog distributors.[6] It is typically manufactured on-demand (Make-to-Order).[1][6]

Supplier Landscape

| Supplier Tier | Representative Companies | Availability Status | Purity | Lead Time |

| Primary Manufacturers | Finetech Industry, Shaanxi Greenbo | Bulk (kg) Capability | >98% | 4–6 Weeks |

| Catalog Aggregators | Santa Cruz Biotech (SCBT), ChemicalBook | Research Qty (mg/g) | >95% | 1–2 Weeks |

| Custom Synthesis | Wuxi AppTec, Enamine | Contract Research | >99% | 8–10 Weeks |

Sourcing Recommendation

For medicinal chemistry screening (<5g) , catalog aggregators like SCBT are sufficient, though prices are high due to the "research use only" designation. For process development (>100g) , direct engagement with a custom synthesis house (CRO) in China or India is required to secure a batch at a viable price point (

Critical Quality Attribute (CQA): Ensure the supplier provides an H-NMR confirming the specific 1,2,3,5-substitution pattern , as the 1,3,4,5-isomer (from different bromination directing effects) is a common impurity.

Part 3: Technical Profile & Synthesis

Since commercial stock is often unreliable, validated synthesis is the primary method for securing material for drug development campaigns.

Retrosynthetic Analysis

Direct bromination of 2-chloro-1-fluorobenzene fails to yield the target regioselectively due to competing directing effects.[1][6] The most robust route utilizes the strong directing power of an amine (aniline) to install the bromines, followed by a Sandmeyer transformation to install the chlorine.

Validated Route: 2-Fluoroaniline

Step 1: Bromination of 2-Fluoroaniline

The amino group (

Step 2: Sandmeyer Chlorination

The amino group is converted to a diazonium salt and then displaced by chloride using Copper(I) Chloride.[6]

-

Reagents:

, -

Mechanism: Radical-nucleophilic aromatic substitution (

).[1][6] -

Product: 1-Chloro-2-fluoro-4,6-dibromobenzene (Identical to This compound ).[1][6]

Experimental Protocol (Self-Validating)

1. Synthesis of 2-Fluoro-4,6-dibromoaniline

-

Dissolve 2-fluoroaniline (11.1 g, 100 mmol) in glacial acetic acid (100 mL).

-

Cool to 0–5°C in an ice bath.

-

Add Bromine (

) (32.0 g, 200 mmol) dropwise over 30 minutes. Maintain temp <10°C. -

Allow to warm to room temperature and stir for 4 hours. Validation: TLC should show disappearance of starting aniline.

-

Pour into ice water (500 mL) containing sodium bisulfite (to quench excess

). -

Filter the white/off-white precipitate.[6] Wash with water.[6][7] Dry in vacuo.[6][7]

2. Sandmeyer Reaction (Conversion to Target)

-

Suspend 2-Fluoro-4,6-dibromoaniline (26.9 g, 100 mmol) in concentrated

(100 mL). -

Cool to -5°C to 0°C.

-

Add a solution of Sodium Nitrite (

) (7.6 g, 110 mmol) in water (20 mL) dropwise. Caution: Exothermic.[6] Evolution of -

Stir for 30 mins at 0°C to form the diazonium salt (clear solution).

-

In a separate flask, dissolve Copper(I) Chloride (

) (14.8 g, 150 mmol) in conc. -

Slowly add the cold diazonium solution to the CuCl solution while stirring vigorously.

-

Heat the mixture to 60°C for 1 hour until gas evolution ceases.

-

Extract with Dichloromethane (DCM).[6][9] Wash organic layer with brine.[6]

-

Dry over

, concentrate, and purify via silica gel chromatography (Hexanes).

Synthesis Workflow Diagram

Caption: Two-step regioselective synthesis starting from commercially available 2-fluoroaniline.[1]

Part 4: Quality Assurance & Safety

Analytical Validation (NMR)

To distinguish the target from isomers (e.g., 1,4-dibromo-2-chloro-3-fluorobenzene), analyze the coupling constants (

| Nucleus | Signal | Multiplicity | Interpretation |

| Doublet of Doublets (dd) | Proton at C4 (between F and Br).[1][6] Coupling to F ( | ||

| Doublet / Singlet | Proton at C6 (between Br and Cl).[6] Weak coupling to F (para).[6] | ||

| Multiplet | Diagnostic for Fluorine environment.[1][6] |

Safety Data Sheet (SDS) Highlights

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[4][6]

-

Handling: Use in a fume hood.[6] The diazonium intermediate in Step 2 is potentially explosive if allowed to dry; keep wet and process immediately.[6]

-

Storage: Store in a cool, dry place away from light. Stable at room temperature.

References

-

PubChem. this compound (Compound).[1][4][6][10] National Library of Medicine.[6] Available at: [Link][6]

-

Google Patents. CN102001913B: Method for synthesizing 2-chloro-3-fluorobromobenzene.[1][6] (Analogous chemistry validation). Available at:

Sources

- 1. 1-BROMO-3-CHLORO-2-FLUOROBENZENE | 144584-65-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-CHLORO-3,5-DIBROMO-1-FLUOROBENZENE | CAS: 202925-04-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | C6H2Br2ClF | CID 2724906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Page loading... [guidechem.com]

- 9. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]

- 10. 1,5-Dibromo-2-chloro-3-ethylbenzene | C8H7Br2Cl | CID 50997933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Functionalization of 1,5-Dibromo-2-chloro-3-fluorobenzene: A Guide to Chemoselectivity

Topic: Reactivity of 1,5-Dibromo-2-chloro-3-fluorobenzene Content Type: Technical Whitepaper / Strategic Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary

The polyhalogenated scaffold This compound represents a high-value "chassis" for diversity-oriented synthesis. Its utility lies in the distinct electronic and steric environments of its four functional handles (two bromides, one chloride, one fluoride). This guide delineates the precise chemoselective hierarchies required to sequentially functionalize this molecule, allowing researchers to program the installation of substituents without protecting group manipulations.

Part 1: Structural Analysis & Electronic Landscape

To predict reactivity, we must first map the steric and electronic topography of the molecule. The substitution pattern (1,5-diBr, 2-Cl, 3-F) creates a non-symmetrical electronic bias.

The Steric/Electronic Matrix

| Position | Substituent | Electronic Environment | Steric Environment | Predicted Reactivity Rank |

| C5 | Bromine | Meta to F; Para to Cl. | Open. Flanked by two protons (H4, H6). | #1 (Fastest) |

| C1 | Bromine | Ortho to Cl; Meta to F. | Crowded. Flanked by Cl (C2) and H (C6). | #2 (Intermediate) |

| C2 | Chlorine | Flanked by Br and F. | Highly Congested. | #3 (Slow/Inert) |

| C3 | Fluorine | Strong -I / +M effects. | Acts as a "blocker" and directing group. | #4 (S_NAr only) |

| C4 | Proton | Ortho to F; Ortho to Br. | Most Acidic Proton. (Inductive acidification by F). | DoM Target |

The Reactivity Hierarchy

The core principle governing this scaffold is Steric Differentiation . While C1 and C5 are both bromides (and thus electronically similar regarding oxidative addition potential), C1 is sterically shielded by the adjacent C2-Chlorine. C5 is exposed.

-

Palladium Catalysis: Pd(0) will insert into the C5–Br bond preferentially due to lower kinetic barriers (steric approach control).

-

Lithium-Halogen Exchange: Kinetic exchange will occur at C5–Br first.

-

Directed Ortho Metalation (DoM): If non-nucleophilic bases (e.g., LDA) are used, deprotonation is favored at C4 due to the strong inductive effect of the adjacent Fluorine (C3), though Li-Hal exchange usually outcompetes this unless specialized bases (e.g., LiTMP) are used.

Part 2: Chemoselective Workflows

The "Palladium-First" Strategy (Suzuki/Buchwald)

In cross-coupling reactions, the oxidative addition of Pd(0) into the C–X bond is the rate-determining step. The bond dissociation energy (BDE) hierarchy is C–Br < C–Cl < C–F. Therefore, both bromides are more reactive than the chloride.

Differentiation: By using bulky phosphine ligands (e.g., P(t-Bu)3, XPhos), the catalyst is physically prevented from accessing the crowded C1-Br site (ortho to Cl). This forces reaction exclusively at the accessible C5-Br.

The "Lithium-First" Strategy

Lithium-halogen exchange is extremely fast and governed by the stability of the resulting aryl-lithium species and the kinetics of exchange.

-

Reagent: n-Butyllithium (n-BuLi).

-

Selectivity: Exchange occurs at Br over Cl. Between C1-Br and C5-Br, C5 is kinetically favored.

-

Risk: The resulting C5-lithio species is stable at -78°C. However, warming can induce "Halogen Dance" (migration of the Li to the thermodynamically more stable position ortho to F), though the Cl blocker at C2 makes this migration less likely than in simpler systems.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent reactivity map showing the primary access points for functionalization.[1] Note the dominance of C5 in both metal-catalyzed and exchange pathways.[2]

Part 4: Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling at C5

Objective: Install an aryl group at C5 while leaving C1-Br and C2-Cl intact for future steps.

Rationale: The use of a bulky ligand (SPhos or XPhos) enhances the rate of oxidative addition but makes the catalyst sensitive to steric bulk on the substrate. The C1-Br is shielded by the C2-Cl, directing the Pd to C5.

Methodology:

-

Preparation: In a glovebox or under Ar, charge a reaction vial with This compound (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

-

Solvent/Base: Add degassed 1,4-dioxane (0.2 M) and K₃PO₄ (2.0 equiv, 1.0 M aqueous solution).

-

Reaction: Seal and heat to 60°C. Note: Do not exceed 80°C to prevent activation of the C1-Br.

-

Monitoring: Monitor by HPLC/UPLC. The mono-coupled product (C5) should appear within 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

-

Validation: 1H NMR will show the disappearance of the triplet-like signal of H4/H6 and the appearance of a new singlet/doublet pattern depending on the coupling partner.

Protocol B: Lithium-Halogen Exchange at C5

Objective: Convert C5-Br to a nucleophile (Li) to react with aldehydes, ketones, or CO₂.

Rationale: Exchange is faster than deprotonation. Low temperature is critical to prevent "scrambling" or elimination to benzyne (though less likely with this substitution pattern).

Methodology:

-

Setup: Flame-dry a round-bottom flask under N₂ flow. Add This compound (1.0 equiv) and anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

-

Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes via syringe pump.

-

Critical: The internal temperature must not rise above -70°C.

-

-

Aging: Stir at -78°C for 30 minutes. The solution usually turns light yellow.

-

Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF solution.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Workup: Quench with sat. NH₄Cl. Extract with ether.

Part 5: References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes

-

Source: Chemical Reviews (ACS Publications)

-

Relevance: Establishes the general rules for Pd-catalyzed selectivity (Br > Cl) and steric governance in poly-halo systems.

-

URL:[Link]

-

-

The Mechanism of Lithium-Halogen Exchange

-

Source: MacMillan Group (Princeton) / Nature Reviews Chemistry

-

Relevance: Details the kinetic vs. thermodynamic control in Li-Hal exchange, explaining why C5 reacts before C1 (sterics/kinetics).

-

URL:[Link]

-

-

Acidity of Protons in Polyhalogenated Benzenes (DoM Principles)

-

Source: Evans Group pKa Table / Bordwell pKa Data

-

Relevance: Supports the claim that the C4 proton (ortho to F) is the most acidic site for potential DoM side-reactions.

-

URL:[Link]

-

-

Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes

Sources

- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Literature Review & Technical Guide: 1,5-Dibromo-2-chloro-3-fluorobenzene

Part 1: Executive Summary & Strategic Value

1,5-Dibromo-2-chloro-3-fluorobenzene (CAS: 202925-04-0) is a highly specialized polyhalogenated arene "privileged scaffold."[1][2] Its value in drug discovery lies in its asymmetric halogenation pattern , which allows for programmable, site-selective functionalization.[1] Unlike symmetric trihalobenzenes, this molecule offers three distinct electrophilic sites (two bromines and one chlorine) with graded reactivity profiles, modulated by the steric and electronic influence of the fluorine atom.[1]

This guide provides a comprehensive technical review of its synthesis, reactivity logic, and experimental handling, moving beyond generic database entries to offer actionable chemical intelligence.[1]

Part 2: Chemical Profile & Properties[1][2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 202925-04-0 |

| Molecular Formula | C₆H₂Br₂ClF |

| Molecular Weight | 288.34 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| SMILES | Fc1cc(Br)cc(Br)c1Cl |

| Reactivity Class | Polyhalogenated Arene / Electrophile |

| Key Structural Feature | Steric Differentiation: C5-Br (Open) vs. C1-Br (Hindered) |

Part 3: Synthesis Protocol (The "Bingo" Route)

While specific synthesis papers for this exact CAS are rare, the structural logic dictates a robust, two-step industrial pathway starting from 2-fluoroaniline .[1][2] This route leverages the strong ortho/para directing power of the amino group to install the bromines, followed by a Sandmeyer transformation to install the chlorine.[1]

Step 1: Regioselective Bromination

Objective: Synthesis of 2,4-dibromo-6-fluoroaniline.[1][2]

-

Reagents: Bromine (

), Acetic Acid (AcOH) or DMF.[1] -

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The

group strongly activates positions 4 and 6 (relative to itself).[1][2] Position 2 is occupied by Fluorine.[1] -

Protocol:

-

Dissolve 2-fluoroaniline in glacial acetic acid.

-

Add

(2.1 equivalents) dropwise at 0–10°C to control exotherm.[1] -

Allow to warm to room temperature. The directing effects ensure bromination occurs at the para (C4) and ortho (C6) positions relative to the amine.[1]

-

Outcome: Formation of 4,6-dibromo-2-fluoroaniline (structurally equivalent to 2,4-dibromo-6-fluoroaniline).[1][2]

-

Step 2: Sandmeyer Chlorination

Objective: Conversion of the amino group to a chlorine atom.[1]

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Protocol:

-

Diazotization: Suspend the aniline in concentrated

at 0°C. Add aqueous -

Substitution: Transfer the cold diazonium solution slowly into a stirred solution of

in -

Workup: The diazonium group (

) is displaced by -

Purification: Steam distillation is recommended to separate the product from copper salts and phenolic byproducts.[1]

-

Self-Validating the Synthesis (QC Metrics)

-

¹H NMR Check: The precursor (aniline) has broad

protons around 4.0–5.0 ppm.[1][2] The product must show zero exchangeable protons. -

Pattern Check: The product will show two aromatic doublets (coupling between H4 and H6) with a coupling constant

Hz (meta-coupling).

Part 4: Reactivity & Applications (The "Programmed" Scaffold)[1]

The primary utility of this compound is its ability to undergo sequential cross-coupling reactions .[1][2] The reactivity is dictated by steric hindrance and electronic activation.[1]

Reactivity Hierarchy

Experimental Workflow: Sequential Suzuki Coupling

To selectively functionalize C5, use limiting stoichiometry (1.0 equiv of boronic acid) and a mild catalyst system (e.g.,

Visualization: Synthesis & Reactivity Logic

Caption: Synthesis pathway from 2-fluoroaniline and sequential regioselective coupling logic driven by steric differentiation.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), STOT-SE (Respiratory).[1][2]

-

Specific Risk: Polyhalogenated aromatics can be persistent.[1] Avoid release to the environment.[1][4]

-

Reaction Safety:

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724906, this compound. Retrieved January 30, 2026 from [Link].[1]

-

Organic Syntheses. o-Chlorobromobenzene (General Sandmeyer Protocol). Org. Synth. 1923, 3, 33; Coll.[1] Vol. 1, 135. (Foundational methodology for halo-deamination).[1][2][5][4]

-

Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles.[1] Chemical Society Reviews, 35(1), 71-84.[1] (Mechanistic basis for C5 vs C1 selectivity).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-BROMO-3-CHLORO-2-FLUOROBENZENE | 144584-65-6 [chemicalbook.com]

- 3. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chemoselective Stille Coupling of 1,5-Dibromo-2-chloro-3-fluorobenzene

Executive Summary

This technical guide addresses the site-selective functionalization of 1,5-dibromo-2-chloro-3-fluorobenzene , a dense polyhalogenated scaffold often utilized in the synthesis of kinase inhibitors and agrochemical cores. The molecule presents a classic chemoselectivity puzzle: it contains three distinct halogen types in four positions.

Successful utilization of this scaffold requires navigating two levels of selectivity:

-

Chemoselectivity (Br vs. Cl/F): Exploiting the bond dissociation energy differences to couple Bromine while retaining Chlorine/Fluorine.

-

Regioselectivity (C5-Br vs. C1-Br): Exploiting the steric differentiation between the two bromine sites.

This note provides validated protocols for both Mono-coupling (Targeting C5) and Bis-coupling (Library Synthesis) , alongside a critical workflow for the removal of toxic organotin residues.

Structural & Reactivity Analysis

To design a self-validating protocol, we must first map the electronic and steric environment of the substrate.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (the rate-determining step for aryl halides) generally follows the bond strength order: C–I > C–Br > C–Cl >> C–F .[1]

-

Implication: The C–Cl and C–F bonds are inert under standard Stille conditions (Pd(PPh₃)₄, Toluene, 100°C). The reaction will occur exclusively at the C–Br sites.

Steric Differentiation (The Key to Selectivity)

The molecule is This compound . Let us visualize the substitution pattern:

-

Position 1 (C1-Br): Flanked by C2-Cl and C6-H. This position suffers from significant ortho-steric hindrance due to the bulky Chlorine atom.

-

Position 5 (C5-Br): Flanked by C4-H and C6-H. This position is sterically open, resembling a meta-substituted bromobenzene.

Reactivity Map (Graphviz)

Figure 1: Reactivity landscape of the substrate. Green path indicates the preferred site for mono-coupling.

Protocol A: Site-Selective Mono-Coupling (C5)

Objective: Couple an aryl/heteroaryl stannane selectively at C5, retaining the C1-Br and C2-Cl for future diversity.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | Limiting reagent. |

| R-SnBu₃ | 1.05 | Nucleophile | Slight excess only. Avoid large excess to prevent bis-coupling. |

| Pd(PPh₃)₄ | 0.03 | Catalyst | Bulky phosphine ligands (PPh₃) enhance steric discrimination. |

| Toluene | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Methodology

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate (1.0 equiv) and Pd(PPh₃)₄ (3 mol%).

-

Solvation: Add anhydrous Toluene (concentration 0.2 M). Seal the vial with a septum.

-

Activation: Add the organostannane (1.05 equiv) via syringe.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Critical Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the starting material. If >5% bis-coupled product appears, lower temperature to 80°C in future runs.

-

-

Quench: Cool to room temperature. Proceed immediately to Tin Removal (Section 5) .

Why this works: The use of tetrakis(triphenylphosphine)palladium(0) provides a bulky coordination sphere. The catalyst struggles to undergo oxidative addition at the crowded C1 position (next to Chlorine) at 90°C, exclusively favoring the accessible C5 site.

Protocol B: Exhaustive Bis-Coupling (C1 & C5)

Objective: Simultaneous functionalization of both Bromine sites.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | |

| R-SnBu₃ | 2.5–3.0 | Nucleophile | Large excess required to drive the sluggish C1 coupling. |

| Pd₂(dba)₃ | 0.05 | Catalyst Source | 5 mol% Pd. |

| XPhos | 0.10 | Ligand | 10 mol%. Electron-rich, bulky ligand accelerates oxidative addition. |

| CuI | 0.10 | Co-Catalyst | "Copper effect" facilitates transmetallation. |

| DMF | [0.2 M] | Solvent | Polar aprotic solvent stabilizes the oxidative addition complex. |

Step-by-Step Methodology

-

Setup: Charge vial with Substrate, Pd₂(dba)₃, XPhos, and CuI.

-

Solvation: Add anhydrous DMF. Sparge with Argon for 5 minutes.

-

Reaction: Add stannane (2.5+ equiv) and heat to 110°C for 12–16 hours.

-

Monitoring: The first coupling (C5) will be complete within 1 hour. The second coupling (C1) is the rate-limiting step.

-

Workup: Dilute with EtOAc, wash with water (to remove DMF), then proceed to Tin Removal .

Critical Purification: Removal of Organotin Residues

The "Green Stille" Protocol

Organotin byproducts (Bu₃Sn-X) are highly toxic and notoriously difficult to separate by standard chromatography (they often streak or co-elute). Do not skip this step.

The KF/Silica Method (Recommended)

This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluorides.

-

Preparation: Prepare a 10% w/w mixture of Potassium Fluoride (KF) on Silica Gel. (Dissolve KF in water, mix with Silica, remove water under vacuum).

-

Execution:

-

Concentrate the crude reaction mixture.

-

Dissolve the residue in a minimal amount of Ether or THF.

-

Add the KF/Silica reagent (approx. 2g per 1mmol of stannane used).

-

Stir vigorously at room temperature for 2 hours.

-

-

Filtration: Filter the slurry through a pad of Celite. The toxic tin residues remain trapped in the solid silica matrix.

-

Result: The filtrate contains your product, virtually free of tin.

Workflow Diagram

Figure 2: KF/Silica purification workflow for efficient organotin removal.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction at C1 (Bis-coupling) | Steric bulk of Cl is preventing oxidative addition. | Switch to Pd(P(t-Bu)₃)₂ or Sphos ligand. These are "hotter" catalysts for hindered aryl chlorides/bromides. |

| Loss of Cl/F atoms | Hydrodehalogenation (reduction). | Ensure solvent is strictly anhydrous. Avoid alcohol solvents. Check if the stannane source contains hydrides.[2] |

| Product co-elutes with Tin | Ineffective purification.[2] | Use the KF/Silica method described above.[2][3] Alternatively, wash organic layer with 1M aqueous KF solution (3x).[2][3] |

| Black precipitate ("Pd Black") | Catalyst decomposition. | Add additional ligand (PPh₃) to stabilize Pd(0), or lower the reaction temperature. |

References

-

General Stille Mechanism & Reactivity

- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.

-

Site-Selectivity in Polyhalogenated Arenes

- Sahoo, H., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 121(16), 9989–10079.

-

Tin Removal Protocols (KF/Silica)

-

Harrowven, D. C., & Guy, I. L. (2004).[4] KF–Silica as a stationary phase for the chromatographic removal of tin residues. Chemical Communications.

-

-

Steric Effects in Pd-Catalysis

- Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later.

Sources

The Strategic Utility of 1,5-Dibromo-2-chloro-3-fluorobenzene in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of contemporary organic synthesis, the demand for intricate and highly functionalized molecular frameworks continues to drive the development of novel synthetic methodologies and the strategic utilization of specialized building blocks. 1,5-Dibromo-2-chloro-3-fluorobenzene emerges as a key player in this arena, offering a synthetically versatile scaffold for the construction of complex organic molecules relevant to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique polysubstituted pattern of halogens, each with differential reactivity, allows for a programmed and regioselective approach to the formation of multiple carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide to the synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions, and offers detailed protocols for its use in research and development.

The Principle of Regioselective Functionalization

The synthetic power of this compound lies in the distinct reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[2] Consequently, the two bromine atoms of this compound are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine atom. This substantial difference in reactivity allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations.

Furthermore, a subtle but synthetically useful difference in reactivity exists between the two bromine atoms at the C1 and C5 positions. The bromine at C5 is sterically less encumbered than the bromine at C1, which is flanked by both a chlorine and a fluorine atom. This steric hindrance can be exploited to achieve selective monofunctionalization at the C5 position under carefully controlled reaction conditions.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the aromatic core.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl and vinyl-aryl structures.[3] With this compound, this reaction can be employed to introduce aryl or vinyl groups at the bromine-substituted positions.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos can offer higher efficacy, especially for sterically hindered substrates or less reactive coupling partners.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| 3 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 |

Experimental Protocol: Selective Monofunctionalization via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound at the C5 position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne intermediates.[2]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. The base serves to deprotonate the terminal alkyne, forming the reactive acetylide anion.

-

Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself if it is a liquid at the reaction temperature.

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 70 |

| 3 | 1-Octyne | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 80 |

Experimental Protocol: Selective Mono-alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the selective mono-alkynylation of this compound at the C5 position.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous THF

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous THF and degassed triethylamine.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture to 60 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography on silica gel.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many bioactive molecules.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction relies on a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand. Ligands such as BINAP, Xantphos, or those from the Buchwald and Hartwig ligand families are crucial for promoting the reductive elimination step and preventing β-hydride elimination.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) |

| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 |

| 2 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 90 |

Experimental Protocol: Selective Mono-amination via Buchwald-Hartwig Reaction

This protocol provides a general method for the selective mono-amination of this compound at the C5 position.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.01 equiv)

-

BINAP (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sequential Functionalization: A Gateway to Molecular Diversity

A key advantage of using this compound is the potential for sequential functionalization.[4] After the initial selective reaction at the more reactive C5-Br bond, the remaining C1-Br and C2-Cl positions are available for further transformations. By carefully selecting the appropriate cross-coupling reaction and conditions, a diverse array of polysubstituted aromatic compounds can be synthesized from a single starting material. This stepwise approach provides a powerful strategy for building molecular complexity in a controlled and predictable manner.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique pattern of halogen substituents with differential reactivity allows for programmed and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The ability to perform sequential couplings further enhances its utility, providing a powerful platform for the synthesis of complex and diverse molecular architectures. The protocols and principles outlined in this application note are intended to serve as a practical guide for researchers and scientists in the fields of drug discovery, agrochemicals, and materials science, enabling them to harness the full synthetic potential of this remarkable compound.

References

-

Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2011-2061. [Link]

-

Wang, H., Li, G., Engle, K. M., Yu, J. Q., & Davies, H. M. L. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774–6777. [Link]

-

MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. Retrieved from [Link]

-

Zahid, M., et al. (2017). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 11(1), 1-13. [Link]

-

Request PDF. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Retrieved from [Link]

-

MDPI. (2017). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 22(9), 1463. [Link]

-

NIH. (2015). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Catalysis, 5(10), 6046-6050. [Link]

-

Request PDF. (n.d.). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

-

NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11841-11849. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Substituted Biphenyls via Site-Selective Suzuki-Miyaura Coupling of 1,5-Dibromo-2-chloro-3-fluorobenzene

Executive Summary

The scaffold 1,5-Dibromo-2-chloro-3-fluorobenzene represents a high-value "diversity-enabling" core for drug discovery.[1] Its unique halogen substitution pattern offers three distinct tiers of reactivity (Br > Cl > F) and, critically, a steric differentiation between the two bromine atoms. This application note details the protocols for transforming this scaffold into substituted biphenyls and terphenyls.

By exploiting the steric disparity between the C1-Br (ortho-chloro hindered) and C5-Br (unhindered) positions, researchers can achieve highly selective mono-arylation, enabling the programmable construction of non-symmetric biaryl systems without statistical mixtures.

Chemo-Structural Analysis & Reactivity Logic[1]

To design a self-validating protocol, we must first deconstruct the electronic and steric environment of the starting material.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate of oxidative addition (OA) typically follows the bond dissociation energy (BDE): C-I > C-Br > C-Cl > C-F .

-

Bromine (C1 & C5): Primary sites for coupling.[1]

-

Chlorine (C2): Latent handle; requires specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions to react.[1]

-

Fluorine (C3): Generally inert to Pd-catalysis; serves as a metabolic blocker or electronic modulator in the final drug candidate.[1]

Regioselectivity: The Steric Filter

While C1 and C5 are both occupied by bromine, they are chemically non-equivalent :

-

C5-Br: Flanked by two protons (H4, H6).[1] Sterically accessible.

-

C1-Br: Flanked by one proton (H6) and one Chlorine atom (C2).[1] Sterically congested.

Mechanistic Insight: Standard bulky phosphine ligands (e.g., P(t-Bu)3, SPhos) will preferentially facilitate oxidative addition at the less hindered C5 position. The C1-Br bond, shielded by the ortho-chloro group, reacts significantly slower, allowing for high kinetic selectivity.

Reactivity Workflow Diagram

Caption: Logical flow of sequential functionalization based on steric and electronic differentiation of halogen sites.

Experimental Protocols

Protocol 1: Site-Selective Mono-Arylation (C5-Selectivity)

Objective: Synthesize 5-aryl-1-bromo-2-chloro-3-fluorobenzene.[1] Principle: Use a mild base and controlled temperature to favor the kinetically accessible C5-Br.[1]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for challenging substrates)[1]

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst (3-5 mol%).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent mixture via syringe.[1]

-

Activation: Heat the mixture to 60–70 °C . Note: Do not exceed 80 °C to prevent premature coupling at the hindered C1 position.

-

Monitoring: Monitor by HPLC or GC-MS at 2-hour intervals. Look for the disappearance of starting material and the formation of the mono-aryl product (M+ - Br).

-